molecular formula C17H21NO4S B5611592 N-(4-hydroxy-2-isopropyl-5-methylphenyl)-4-methoxybenzenesulfonamide

N-(4-hydroxy-2-isopropyl-5-methylphenyl)-4-methoxybenzenesulfonamide

Cat. No.: B5611592
M. Wt: 335.4 g/mol
InChI Key: OSQDODPYEYNYBE-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-isopropyl-5-methylphenyl)-4-methoxybenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonamide group attached to a methoxybenzenesulfonamide moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2-isopropyl-5-methylphenyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-2-isopropyl-5-methylphenol with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-isopropyl-5-methylphenyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-hydroxy-2-isopropyl-5-methylphenyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-isopropyl-5-methylphenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzenesulfonamide
  • N-(4-hydroxy-2-isopropyl-5-methylphenyl)-3-nitrobenzenesulfonamide
  • N-(4-hydroxy-2-isopropyl-5-methylphenyl)-3,4,5-trimethoxybenzamide

Uniqueness

Compared to similar compounds, N-(4-hydroxy-2-isopropyl-5-methylphenyl)-4-methoxybenzenesulfonamide stands out due to its specific methoxybenzenesulfonamide moiety, which imparts unique chemical and biological properties. This structural difference can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-11(2)15-10-17(19)12(3)9-16(15)18-23(20,21)14-7-5-13(22-4)6-8-14/h5-11,18-19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQDODPYEYNYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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